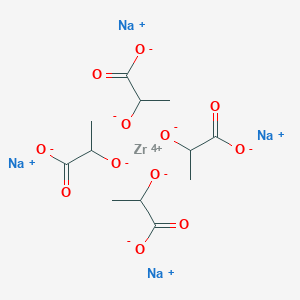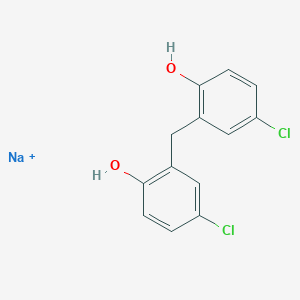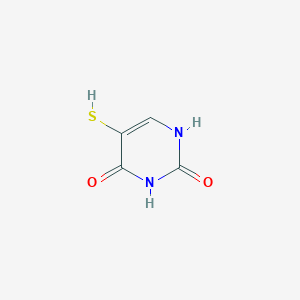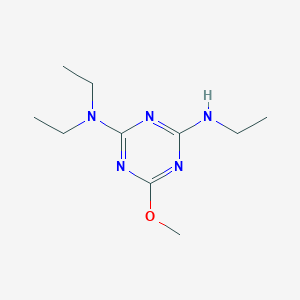
1,3,5-Triazine-2,4-diamine, N,N,N'-triethyl-6-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4-diamine, N,N,N'-triethyl-6-methoxy- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MET, and its chemical formula is C12H19N5O.
Mechanism Of Action
The mechanism of action of MET is not fully understood. However, studies have shown that MET inhibits the activity of various enzymes, such as topoisomerase II and cyclin-dependent kinase, which are involved in the regulation of cell growth and division. MET has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical And Physiological Effects
MET has been shown to have various biochemical and physiological effects. In vitro studies have shown that MET inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. MET has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that MET reduces tumor growth in animal models of cancer.
Advantages And Limitations For Lab Experiments
One of the advantages of using MET in lab experiments is its high purity, which can be achieved through recrystallization. MET is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using MET in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on MET. One area of research is the development of new anticancer drugs based on the structure of MET. Another area of research is the development of new organic electronic devices using MET as a semiconductor. Additionally, research on the use of MET as a herbicide could lead to the development of new, more effective herbicides for use in agriculture. Finally, further studies on the mechanism of action of MET could lead to a better understanding of its potential applications in various fields.
Synthesis Methods
The synthesis of MET involves the reaction of 2,4-diamino-6-methoxy-1,3,5-triazine with triethylamine. The reaction takes place in the presence of a solvent, such as ethanol, and a catalyst, such as potassium carbonate. The reaction results in the formation of MET, which can be purified through recrystallization.
Scientific Research Applications
MET has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, MET has been investigated for its anticancer properties. Studies have shown that MET inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. MET has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, such as rheumatoid arthritis and Alzheimer's disease.
In materials science, MET has been investigated for its potential applications in the development of organic semiconductors. MET has been shown to have excellent electron-transporting properties, making it a potential candidate for the development of high-performance organic electronic devices.
In agriculture, MET has been investigated for its potential use as a herbicide. Studies have shown that MET inhibits the growth of weeds by disrupting photosynthesis, making it a potential candidate for the development of new herbicides.
properties
CAS RN |
13532-26-8 |
|---|---|
Product Name |
1,3,5-Triazine-2,4-diamine, N,N,N'-triethyl-6-methoxy- |
Molecular Formula |
C10H19N5O |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-N,2-N,4-N-triethyl-6-methoxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H19N5O/c1-5-11-8-12-9(15(6-2)7-3)14-10(13-8)16-4/h5-7H2,1-4H3,(H,11,12,13,14) |
InChI Key |
MVILCVSEDHFDSS-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=NC(=N1)OC)N(CC)CC |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC)N(CC)CC |
Other CAS RN |
13532-26-8 |
solubility |
0.00 M |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B84125.png)
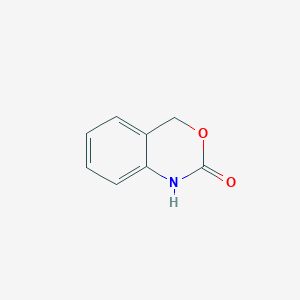
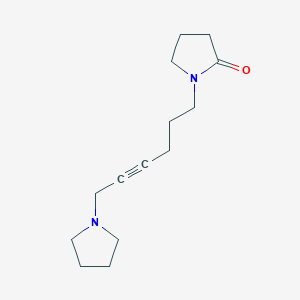
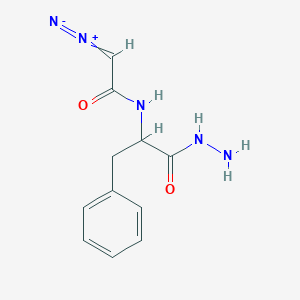
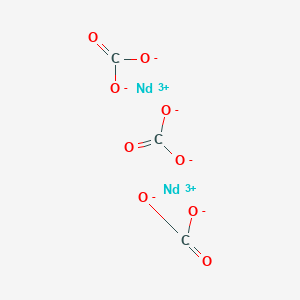
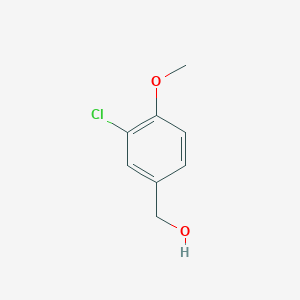
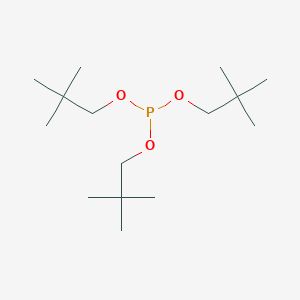
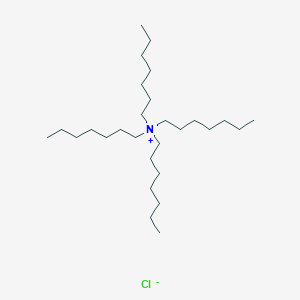
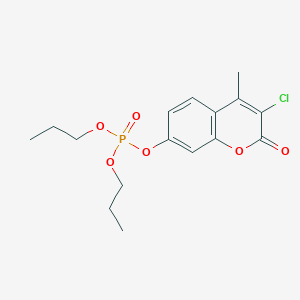
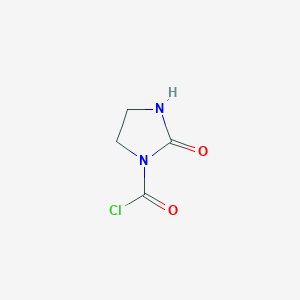
![1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B84146.png)
